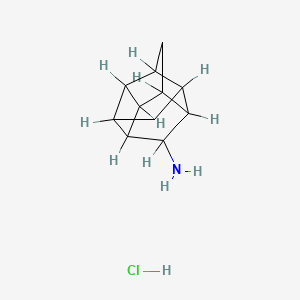

8-Aminopentacyclo(5.4.0.0(sup 2,6).0(sup 3,10).0(sup 5,9))undecane hydrochloride

描述

8-Aminopentacyclo[5.4.0.0²,⁶.0³,¹⁰.0⁵,⁹]undecane hydrochloride (hereafter referred to as 8-APCU-HCl) is a polycyclic "cage" compound derived from the pentacyclo[5.4.0.0²,⁶.0³,¹⁰.0⁵,⁹]undecane (PCU) scaffold. This structure consists of a rigid, highly strained bicyclic framework with fused cyclohexane and cyclopentane rings, conferring unique stereoelectronic properties. The hydrochloride salt form enhances its solubility and bioavailability for pharmacological applications.

The PCU core originates from Cookson’s diketone (pentacyclo[5.4.0.0²,⁶.0³,¹⁰.0⁵,⁹]undecane-8,11-dione), synthesized via photocyclization of p-benzoquinone and cyclopentadiene derivatives . Functionalization at the 8-position with an amine group introduces biological activity, particularly in modulating ion channels and neurotransmitter systems .

属性

IUPAC Name |

pentacyclo[5.4.0.02,6.03,10.05,9]undecan-8-amine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15N.ClH/c12-11-8-4-2-5-7-3(4)1-6(8)9(7)10(5)11;/h3-11H,1-2,12H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SHFNPJGWZAJMEC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2C3CC4C2C5C1C3C(C45)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16ClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60929349 | |

| Record name | Octahydro-1H-2,4,1-(ethane[1,1,2]triyl)cyclobuta[cd]pentalen-5-amine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60929349 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

197.70 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

136375-78-5 | |

| Record name | 1,2,4-Ethanylylidene-1H-cyclobuta(cd)pentalen-3-amine, octahydro-, hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0136375785 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Octahydro-1H-2,4,1-(ethane[1,1,2]triyl)cyclobuta[cd]pentalen-5-amine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60929349 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

准备方法

Starting Material and Key Intermediate Preparation

The starting point for the synthesis is typically pentacyclo[5.4.0.0²,⁶.0³,¹⁰.0⁵,⁹]undecane-8,11-dione (compound 1), which can be prepared via an intramolecular photocyclisation of the Diels–Alder adduct of cyclopentadiene and p-benzoquinone. This dione serves as a versatile scaffold for subsequent functionalization.

- The dione (1) can be converted into the monoketone (1)-10 either as a racemic mixture or in optically active form.

- Optically active (1)-10 is obtained by enantioselective microbial asymmetric reduction of dione 1 using Baker’s yeast or horse liver alcohol dehydrogenase catalysis, achieving yields up to 95% with improved reaction conditions.

- The monoketone (1)-10 is a crucial intermediate for further amino acid and amine derivative synthesis.

Amination via Modified Strecker Reaction

The classical Strecker reaction involves treatment of ketones with sodium cyanide and ammonium salts to form amino nitriles, which upon hydrolysis yield amino acids. However, direct application to the monoketone (1)-10 was initially unsuccessful in isolating the amino nitrile intermediate.

- A modified Strecker procedure was developed using a mixture of sodium cyanide, ammonium chloride, ammonium hydroxide, and ammonium carbonate at 40–60 °C for 10 hours in a sealed tube.

- This process leads to the formation of a hydantoin derivative (compound 11) rather than a free amino nitrile, as confirmed by mass spectrometry (molecular ion at m/z 230) and infrared spectroscopy (carbonylic absorption bands at 1760 and 1715 cm⁻¹).

- The hydantoin ring exists in two possible isomeric forms differing by the orientation (equatorial vs axial) of the 4-H carbonyl group; the equatorial isomer (11) is favored due to lower steric energy.

Hydrolysis to Obtain the Amino Acid Derivative

- The hydantoin intermediate (11) undergoes hydrolysis with barium hydroxide , yielding the optically active (2)-8-amino-pentacyclo[5.4.0.0²,⁶.0³,¹⁰.0⁵,⁹]undecane-8-carboxylic acid .

- This amino acid derivative retains stereochemical integrity with a well-defined configuration (1S,2R,3R,5R,6R,7S,8R,9R,10R).

- The amino acid can be further converted into the hydrochloride salt by standard acid-base reaction with hydrochloric acid.

Spectroscopic Characterization Supporting Structure and Purity

Extensive NMR studies were performed to confirm the structure and stereochemistry of intermediates and final products:

| NMR Parameter | Hydantoin (11) Data (δ ppm) | Notes |

|---|---|---|

| ¹H NMR | Complex signals between 1.0–3.0 ppm; two AX spin systems with geminal coupling constants ~10.8 Hz | Indicates methylene protons on bridgehead carbons |

| ¹³C NMR | Detailed assignments consistent with cage structure | Confirmed by 2D NMR techniques (COSY, HMQC, HMBC) |

- Nuclear Overhauser Effect (NOE) experiments showed spatial proximity between the 1H-NH proton and adjacent cage protons, confirming the preferred hydantoin isomer.

- These spectral data provide authoritative confirmation of the molecular structure and stereochemical purity.

Alternative and Supporting Synthetic Routes

- Other methods involve the enantioselective synthesis of amino acids from the pentacyclo-undecane dione derivatives by enolate formation and alkylation, though these are more complex and less direct.

- Reduction of dione to alcohols and subsequent oxidation steps have been optimized to improve yields and stereoselectivity.

- Photochemical flow reactors have been reported for related pentacyclo-undecane derivatives, providing a green, low-energy alternative for certain functionalizations.

Summary Table of Key Preparation Steps

| Step No. | Reaction Type | Reagents/Conditions | Yield / Notes |

|---|---|---|---|

| 1 | Photocyclisation | Diels–Alder adduct of cyclopentadiene and p-benzoquinone | Produces pentacyclo[5.4.0.0²,⁶.0³,¹⁰.0⁵,⁹]undecane-8,11-dione (1) |

| 2 | Enantioselective reduction | Baker’s yeast or HLADH catalysis | (1)-10 monoketone with up to 95% yield |

| 3 | Modified Strecker reaction | NaCN, NH4Cl, NH4OH, NH4CO3, 40–60 °C, 10 h | Hydantoin intermediate (11) formed |

| 4 | Hydrolysis | Ba(OH)2 | Amino acid derivative with defined stereochemistry |

| 5 | Acid-base reaction | HCl | Formation of hydrochloride salt |

化学反应分析

Types of Reactions

8-Aminopentacyclo(5.4.0.0(sup 2,6).0(sup 3,10).0(sup 5,9))undecane hydrochloride can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert the compound into its reduced forms.

Substitution: The amino group can participate in substitution reactions, where it is replaced by other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles for substitution reactions. Reaction conditions such as solvent choice, temperature, and pH are carefully controlled to achieve the desired outcomes .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of derivatives with different functional groups .

科学研究应用

Medicinal Chemistry Applications

1. Inhibition of Monoamine Oxidase (MAO)

Recent studies have shown that compounds similar to 8-Aminopentacyclo(5.4.0.0(sup 2,6).0(sup 3,10).0(sup 5,9))undecane hydrochloride exhibit significant inhibitory activity against monoamine oxidases, particularly the MAO-B isoenzyme. These compounds have been identified as reversible inhibitors with a selectivity ratio favoring MAO-B by approximately 3 to 52 times compared to MAO-A . This property is crucial for developing treatments for neurological disorders such as depression and Parkinson’s disease, where modulation of monoamine levels is beneficial.

2. Potential Antioxidant Properties

The antioxidant capabilities of this compound are being explored in the context of neurodegenerative diseases. Compounds within the kynurenine pathway, which include derivatives of tryptophan metabolism like the one discussed here, may exhibit dual roles as pro-oxidants and antioxidants depending on their concentration and biological context . Understanding these properties could lead to novel therapeutic strategies for conditions characterized by oxidative stress.

Toxicological Studies

Toxicological assessments indicate that the acute toxicity of this compound is significant, with an LD50 value greater than 1 g/kg in rodent models . Such data are essential for evaluating safety profiles in potential therapeutic applications.

Case Study: MAO Inhibition

In a study conducted on various compounds related to this structure, it was found that specific derivatives demonstrated potent inhibition of MAO-B with IC50 values around 1.70 μM . This suggests that further modifications could enhance efficacy and selectivity for therapeutic use.

Case Study: Neuroprotective Effects

Research into the neuroprotective effects of compounds derived from this chemical structure has indicated potential benefits in models of oxidative stress-induced neuronal damage. The ability to scavenge reactive oxygen species may offer protective effects against neurodegeneration .

作用机制

The mechanism of action of 8-Aminopentacyclo(5.4.0.0(sup 2,6).0(sup 3,10).0(sup 5,9))undecane hydrochloride involves its interaction with molecular targets, such as enzymes and receptors. The compound’s unique structure allows it to bind to specific sites on these targets, modulating their activity and leading to various biological effects. The pathways involved in these interactions are still under investigation, with ongoing research aimed at elucidating the precise molecular mechanisms.

相似化合物的比较

Comparison with Similar Compounds

The PCU scaffold has inspired numerous derivatives with varied substituents and biological profiles. Below is a comparative analysis of 8-APCU-HCl with structurally and functionally related compounds:

Structural and Physicochemical Comparisons

Physicochemical Data

Notes

Synthetic Limitations : Functionalization of the PCU core requires precise conditions (e.g., sublimation at 150°C under 1 Torr) to avoid decomposition .

Biological Specificity : Substituent size and polarity dictate target engagement; bulkier groups (e.g., phenethyl) enhance dopamine transporter affinity .

Unresolved Issues : The exact binding mode of 8-APCU-HCl to Ca²⁺ channels remains unclear, necessitating molecular docking studies .

生物活性

8-Aminopentacyclo(5.4.0.0(sup 2,6).0(sup 3,10).0(sup 5,9))undecane hydrochloride, with the chemical formula CHClN and CAS number 58228-93-6, is a polycyclic amine that has garnered interest due to its potential neuroprotective and pharmacological activities. This compound belongs to a class of molecules known for their unique structural properties and biological implications.

Chemical Structure and Properties

The compound features a complex bicyclic structure that contributes to its biological activity. The pentacyclic arrangement allows for diverse interactions with biological targets, particularly in neurological contexts.

| Property | Value |

|---|---|

| Molecular Formula | CHClN |

| Molecular Weight | 197.708 g/mol |

| CAS Number | 58228-93-6 |

| Solubility | Soluble in water |

Biological Activity Overview

Research indicates that 8-aminopentacycloundecane hydrochloride exhibits several important biological activities:

- Neuroprotective Effects : The compound has been studied for its potential neuroprotective properties, particularly against neurodegenerative disorders. It has shown efficacy in protecting neuronal cells from damage induced by toxic agents such as MPP+ in SH-SY5Y human neuroblastoma cells .

- Receptor Binding : It acts as a sigma receptor ligand, which is significant in modulating neurotransmitter systems and may contribute to its neuroprotective effects . The binding affinity of the compound to sigma receptors has been documented, suggesting its role in neuropharmacology.

- Calcium Channel Modulation : Studies have demonstrated that this compound can block voltage-gated calcium channels (VGCC), which are crucial in neuronal excitability and neurotransmitter release . The IC50 values for VGCC blocking activity range from 0.27 to 35 µM, indicating significant pharmacological potential .

- Chemosensitizing Properties : It has been explored as a chemosensitizer in the context of malaria treatment, particularly in enhancing the efficacy of chloroquine against resistant strains of Plasmodium falciparum . The compound's ability to inhibit p-glycoprotein efflux pumps facilitates increased accumulation of drugs within the parasite.

Neuroprotection in SH-SY5Y Cells

A study investigated the neuroprotective effects of various derivatives of pentacycloundecane compounds on SH-SY5Y cells treated with MPP+. The results indicated that at concentrations less than 10 µM, these compounds maintained cell viability and exhibited protective effects ranging from 31% to 61% at a concentration of 1 µM .

Chemosensitization Against Plasmodium falciparum

In another study focusing on malaria treatment, compounds similar to 8-aminopentacycloundecane were evaluated for their ability to modulate chloroquine resistance. The results showed that certain derivatives could significantly alter the IC50 values of chloroquine in resistant strains by up to 81% .

常见问题

Q. What are the primary synthetic routes for 8-aminopentacyclo[...]undecane hydrochloride, and how can reaction conditions be optimized for yield?

The compound’s synthesis likely involves cycloaddition or annulation strategies due to its pentacyclic framework. Key intermediates may include bicyclic amines or ketones, with final steps involving hydrochlorination. Optimization requires controlled temperature (e.g., 0–5°C for sensitive intermediates) and inert atmospheres to prevent side reactions. Computational reaction path searches using quantum chemical methods (e.g., DFT) can predict energetically favorable pathways, reducing trial-and-error experimentation . Analytical validation via HPLC or LC-MS is critical to confirm purity (>98%) and structural integrity .

Q. How can structural elucidation be performed for this compound, particularly its stereochemical configuration?

X-ray crystallography is the gold standard for resolving stereochemistry in polycyclic systems. For non-crystalline samples, advanced NMR techniques (e.g., NOESY, COSY) can identify spatial proximities between protons. Comparative analysis with related diazapentacyclo frameworks (e.g., C₉H₁₂N₂ analogs) provides reference data for ring junction configurations .

Q. What are the stability considerations for this hydrochloride salt under varying pH and temperature conditions?

Hydrochloride salts are typically hygroscopic and require storage in desiccators at −20°C. Accelerated stability studies (40°C/75% RH for 6 months) can assess degradation pathways. Monitor for amine oxidation or HCl dissociation using pH titration and TLC (e.g., Phenomenex Luna columns for impurity profiling) .

Advanced Research Questions

Q. How can computational modeling predict the compound’s reactivity in catalytic or supramolecular systems?

Density Functional Theory (DFT) calculations can map electron density distributions, identifying reactive sites (e.g., amine lone pairs for coordination chemistry). Molecular dynamics simulations may model host-guest interactions in supramolecular assemblies. Validate predictions with experimental binding assays (e.g., fluorescence quenching) .

Q. What methodologies resolve contradictions in spectroscopic data during characterization?

Discrepancies in NMR or IR spectra often arise from conformational flexibility or solvent effects. Use variable-temperature NMR to probe dynamic processes. Cross-validate with high-resolution mass spectrometry (HRMS) and IR spectroscopy for functional group consistency. For unresolved cases, compare with structurally validated analogs (e.g., diazapentacyclo derivatives) .

Q. How can reaction kinetics and mechanistic studies inform scale-up strategies for this compound?

Conduct time-resolved in situ FTIR or Raman spectroscopy to track intermediate formation. Rate constants derived from kinetic models (e.g., pseudo-first-order approximations) guide reactor design (e.g., continuous-flow systems for exothermic steps). Consider membrane separation technologies for efficient purification at scale .

Methodological Notes

- Contradiction Management : When spectroscopic data conflicts, employ orthogonal techniques (e.g., X-ray vs. NMR) and consult literature on structurally similar compounds .

- Safety Protocols : Follow TCI America’s guidelines for amine handling (e.g., PPE, ventilation) to mitigate corrosion and inhalation risks .

- Regulatory Compliance : Ensure compliance with pharmacopeial standards for hydrochloride salts, particularly impurity thresholds (<0.5% by HPLC) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。